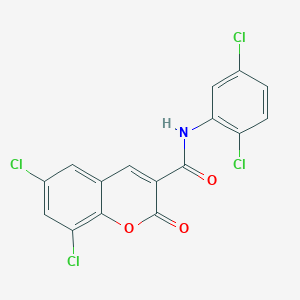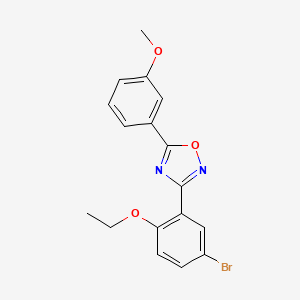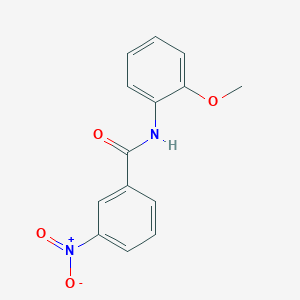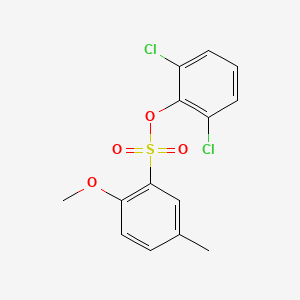
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD0705, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various scientific studies.
科学的研究の応用
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in the treatment of cardiovascular diseases.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cardiovascular function in animal models of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability. However, the limitations of using 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include further studies to fully understand its mechanism of action, studies to optimize its pharmacokinetic properties, and studies to evaluate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the potential toxicity of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its long-term effects on human health. Overall, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide shows great promise as a potential therapeutic agent for various diseases and warrants further investigation.
合成法
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized by a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-chloro-2-methylphenylamine with 4-bromobenzoyl chloride to obtain 1-(4-bromophenyl)-3-chloro-2-methylbenzene. This compound is then reacted with pyrrolidine-3-carboxylic acid to obtain 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-3-pyrrolidinecarboxamide. Finally, this compound is oxidized to obtain 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-15(20)3-2-4-16(11)21-18(24)12-9-17(23)22(10-12)14-7-5-13(19)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCINLUMGMJMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)

![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)


![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)

![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)